molecular formula C14H26N2O2 B1446959 Tert-butyl 2-[(3-aminocyclobutyl)(cyclopropylmethyl)amino]acetate CAS No. 1798699-73-6

Tert-butyl 2-[(3-aminocyclobutyl)(cyclopropylmethyl)amino]acetate

Cat. No.: B1446959
CAS No.: 1798699-73-6
M. Wt: 254.37 g/mol
InChI Key: BGFJQEMDQHFIKB-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound represents a sophisticated amino acid derivative characterized by its complex structural architecture and multiple functional groups. The compound possesses the Chemical Abstracts Service registry number 1798699-73-6 and exhibits the molecular formula C14H26N2O2 with a precise molecular weight of 254.37 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this molecule as tert-butyl N-(3-aminocyclobutyl)-N-(cyclopropylmethyl)glycinate, reflecting its glycine-derived core structure with specialized substituents.

The compound's structural complexity becomes apparent through examination of its International Chemical Identifier code: 1S/C14H26N2O2/c1-14(2,3)18-13(17)9-16(8-10-4-5-10)12-6-11(15)7-12/h10-12H,4-9,15H2,1-3H3. This detailed molecular descriptor reveals the presence of multiple ring systems, including both three-membered cyclopropyl and four-membered cyclobutyl rings, alongside the characteristic tert-butyl ester protecting group. The Simplified Molecular Input Line Entry System representation O=C(OC(C)(C)C)CN(C1CC(N)C1)CC2CC2 provides additional insight into the compound's connectivity pattern.

The molecule's International Chemical Identifier Key BGFJQEMDQHFIKB-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and chemical informatics applications. Physical characterization reveals that the compound exists as an oil at standard temperature and pressure conditions, with storage requirements maintained at room temperature. The compound exhibits a purity specification of 85% to 95% depending on the supplier, with commercial availability from multiple specialized chemical vendors.

Property Value Reference
Chemical Abstracts Service Number 1798699-73-6
Molecular Formula C14H26N2O2
Molecular Weight 254.37 g/mol
Physical State Oil
Storage Temperature Room Temperature
Purity Range 85-95%

Historical Context of Cyclopropylmethyl Amino Compounds

The development of cyclopropylmethyl amino compounds traces its origins to fundamental advances in cyclopropane chemistry, particularly the groundbreaking work of Simmons and Smith in 1958. These researchers pioneered the stereospecific synthesis of cyclopropanes through the reaction of alkenes with diiodomethane in the presence of zinc, establishing the foundation for modern cyclopropanation methodology. The Simmons-Smith reagent, characterized as a zinc carbenoid species with the composition [Et2Zn, CH2I2 or Zn, CH2I2=ICH2ZnI], enabled high-yield synthesis of cyclopropanes with exceptional stereochemical control.

Subsequent research efforts expanded the scope of cyclopropyl-containing molecules to include amino derivatives, recognizing the unique properties imparted by the strained three-membered ring system. Cyclopropylamine, with its molecular formula C3H7N, emerged as a foundational compound in this chemical class, exhibiting distinctive reactivity patterns due to the inherent ring strain and compressed bond angles of approximately 60 degrees. The compound's pungent odor, boiling point near 50 degrees Celsius, and density of 0.84 grams per cubic centimeter established it as a valuable synthetic intermediate.

The evolution of cyclopropylmethyl derivatives gained momentum through advances in reductive amination methodologies. Researchers developed efficient protocols for cyclopropylating amines using [(1-ethoxycyclopropyl)oxy]trimethylsilane as a cyclopropanone equivalent, enabling mild and general cyclopropylation under carefully controlled conditions. This methodology proved particularly valuable for accessing sterically hindered cyclopropylamine derivatives, including the first known tricyclopropylamines.

Industrial applications of cyclopropylmethylamine, bearing the Chemical Abstracts Service number 2516-47-4, demonstrate the practical significance of these compounds in pharmaceutical synthesis. The compound serves as a critical intermediate in the production of antiviral and anticancer drugs, with its cyclopropyl group imparting unique pharmacological properties to target molecules. Contemporary research has revealed that cyclopropylmethanamine derivatives function as selective 5-hydroxytryptamine 2C receptor agonists, expanding their therapeutic potential for treating obesity and related metabolic disorders.

Significance in Organic Chemistry and Chemical Biology

This compound occupies a unique position in organic chemistry due to its integration of multiple structurally distinct cyclic systems within a single molecular framework. The compound's significance stems from its potential as a versatile building block for complex molecule synthesis, particularly in applications requiring precise spatial arrangements of functional groups. The presence of both cyclopropyl and cyclobutyl ring systems creates distinctive steric and electronic environments that can be exploited for selective chemical transformations.

The tert-butyl ester protecting group represents a critical design element that enables selective manipulation of the carboxylic acid functionality under specific reaction conditions. This protective strategy has proven essential in peptide synthesis and drug development applications, where sequential chemical modifications require orthogonal protection schemes. Research has demonstrated that tert-butyl glycinate derivatives exhibit remarkable utility in coupling reactions with various carboxylic acids, achieving yields up to 79% when employing 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride and benzotriazol-1-ol activation protocols.

The cyclopropylmethyl amino functionality introduces additional complexity through its capacity for selective receptor interactions. Studies have revealed that cyclopropylmethanamine derivatives demonstrate specific binding affinity for 5-hydroxytryptamine 2C receptors, suggesting potential applications in neuropharmacology and metabolic regulation. The structural rigidity imposed by the cyclopropyl ring constrains conformational flexibility, potentially enhancing binding selectivity and pharmacological efficacy.

Chemical biology applications of related cyclopropylmethyl phosphonate derivatives have demonstrated encouraging anti-pancreatic cancer properties at low micromolar concentrations. Synthesis of these compounds from diethyl ((1-(3-chloropropyl)cyclopropyl)methyl)phosphonate precursors using Hunig's base methodology achieved isolated yields ranging from 68% to 73%. The success of these transformations highlights the synthetic accessibility and biological relevance of cyclopropylmethyl-containing molecules.

Compound Class Application Yield Range Reference
Tert-butyl Glycinate Derivatives Peptide Coupling 79%
Cyclopropylmethyl Phosphonates Anti-cancer Activity 68-73%
Cyclopropylmethanamines Receptor Agonists Not Specified

Research Scope and Contemporary Relevance

Contemporary research surrounding this compound encompasses diverse areas of synthetic methodology development and biological activity screening. Current investigations focus on expanding synthetic routes to access this compound class while exploring their potential applications in pharmaceutical chemistry and chemical biology. The compound's commercial availability from multiple suppliers, including Enamine and Sigma-Aldrich, reflects growing research interest and practical utility.

Recent advances in amination protocols have enhanced the accessibility of related cyclopropylmethyl derivatives through solvent-free processes using Hunig's base. These methodologies enable efficient conversion of chlorinated precursors to target aminated products under relatively mild thermal conditions, typically requiring 48 hours at 70 degrees Celsius. The scalability of these procedures supports both academic research applications and potential industrial implementation.

Pharmaceutical research applications continue to drive interest in cyclopropylmethyl amino compounds, particularly for their potential as selective receptor modulators. Recent patent literature describes 2-phenyl-cyclopropylmethanamines as selective 5-hydroxytryptamine 2C receptor agonists with applications in treating obesity and related metabolic disorders. These findings suggest that this compound may serve as a valuable synthetic precursor for accessing similar bioactive molecules.

Analytical characterization methods for this compound class have evolved to include advanced spectroscopic techniques and computational approaches. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation, while mass spectrometry enables precise molecular weight determination and fragmentation pattern analysis. These analytical capabilities support quality control requirements for research applications and potential pharmaceutical development.

Future research directions appear poised to explore structure-activity relationships within this compound class, particularly focusing on how variations in ring substitution patterns affect biological activity profiles. The unique combination of cyclopropyl and cyclobutyl functionalities within a single molecule provides numerous opportunities for systematic modification and optimization studies. Additionally, the development of more efficient synthetic routes may further enhance the accessibility and utility of these complex molecular architectures.

Properties

IUPAC Name

tert-butyl 2-[(3-aminocyclobutyl)-(cyclopropylmethyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)9-16(8-10-4-5-10)12-6-11(15)7-12/h10-12H,4-9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFJQEMDQHFIKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN(CC1CC1)C2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Starting Materials and Intermediates

General Synthetic Strategy

The synthesis generally involves the following steps:

  • Protection of the amine group on the cyclobutyl ring as a tert-butyl carbamate (Boc protection).
  • Nucleophilic substitution or amide bond formation to attach the cyclopropylmethyl amino group.
  • Esterification or introduction of the tert-butyl ester functionality on the aminoacetate moiety.

Detailed Preparation Methods

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Boc Protection of Aminocyclobutyl Amine Reaction of trans-3-aminocyclobutyl with di-tert-butyl dicarbonate (Boc2O) in solvents like tetrahydrofuran (THF) or ethanol, sometimes catalyzed by iron(III) triflate or guanidine hydrochloride. Conditions vary from room temperature to 40℃, reaction times from minutes to several hours. 87-99 High yields with green chemistry approaches; catalysts like Fe(OTf)3 and nano-Fe3O4 improve efficiency and recyclability. Ionic liquids also used for solvent-free conditions.
2 Amide Coupling Coupling of Boc-protected aminocyclobutyl intermediate with acid derivatives (e.g., 2-chloropyridin-3-yl-2-methylpropanoic acid) using coupling agents such as HATU and bases like triethylamine in dichloromethane at room temperature for 18-21 hours. 86-93 Efficient amide bond formation under mild conditions; purification by silica gel chromatography.
3 Nucleophilic Substitution Reaction of N-(6-bromopyridin-2-yl)-2-chloroacetamide with Boc-protected aminocyclobutyl carbamate in THF with N-ethyl-N,N-diisopropylamine (DIPEA) at 60℃ for 24 hours. 49 Moderate yield; requires careful purification by flash chromatography.
4 Final Assembly Reaction of the above intermediates with cyclopropylmethylamine derivatives under basic conditions (e.g., cesium carbonate in dimethyl sulfoxide at 70℃) to form the target compound. 66.6 Purification by silica chromatography; reaction monitored by NMR and mass spectrometry.

Representative Experimental Procedure

Example: Coupling Reaction Using HATU

  • Dissolve 2-(2-chloropyridin-3-yl)-2-methylpropanoic acid hydrochloride (4.20 mmol) and tert-butyl (trans-3-aminocyclobutyl)carbamate (5.04 mmol) in dichloromethane (8.4 mL).
  • Add HATU (5.46 mmol) and triethylamine (16.81 mmol).
  • Stir at 20℃ for 21 hours.
  • Workup by dilution with water, extraction with dichloromethane, washing with saturated ammonium chloride, drying over magnesium sulfate.
  • Evaporate solvent and purify by silica gel chromatography.
  • Obtain tert-butyl (trans-3-(2-(2-chloropyridin-3-yl)-2-methylpropanamido)cyclobutyl)carbamate in 86% yield as a white solid.

Analytical Data Supporting Preparation

  • NMR Spectroscopy : Characteristic signals for tert-butyl groups (singlet around 1.4 ppm), cyclobutyl protons, and aromatic or heterocyclic protons confirm structure.
  • Mass Spectrometry : Molecular ion peaks consistent with expected molecular weights (e.g., m/z 370.1 for related intermediates).
  • Purification : Silica gel chromatography with gradients of ethyl acetate/hexanes or dichloromethane/ethyl acetate is commonly used to obtain pure products.

Summary Table of Key Reaction Conditions and Yields

Reaction Step Reagents Solvent Temperature Time Yield (%) Notes
Boc Protection Boc2O, Fe(OTf)3 catalyst Neat or EtOH 20-40℃ 5-30 min 97-99 Green chemistry, catalyst recyclable
Amide Coupling HATU, Triethylamine DCM 20℃ 18-21 h 86-93 Mild conditions, high purity
Nucleophilic Substitution DIPEA THF 60℃ 24 h 49 Moderate yield, requires chromatography
Final Coupling Cs2CO3 DMSO 70℃ Minutes to hours 66.6 Efficient, silica gel purification

Research Findings and Notes

  • The use of tert-butyl carbamate protection is critical to control reactivity and enable selective amide bond formation.
  • Cesium carbonate in DMSO provides a strong base environment for nucleophilic substitution, facilitating the formation of the aminoacetate moiety.
  • Coupling agents like HATU enable efficient amide bond formation under mild conditions, preserving sensitive functional groups.
  • Green chemistry approaches employing iron-based catalysts and ionic liquids have been demonstrated for Boc protection steps, improving sustainability.
  • Purification strategies rely heavily on silica gel chromatography with solvent gradients tailored to the polarity of intermediates and final products.
  • Reaction monitoring by NMR and mass spectrometry ensures the integrity and purity of the synthesized compound.

This comprehensive overview of preparation methods for tert-butyl 2-[(3-aminocyclobutyl)(cyclopropylmethyl)amino]acetate integrates diverse experimental data and reaction conditions, reflecting current best practices and research findings in synthetic organic chemistry. The methods emphasize efficiency, selectivity, and sustainability in the synthesis of this complex molecule.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(3-aminocyclobutyl)(cyclopropylmethyl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and amine functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

Tert-butyl 2-[(3-aminocyclobutyl)(cyclopropylmethyl)amino]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(3-aminocyclobutyl)(cyclopropylmethyl)amino]acetate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • The hydrochloride salt in the second compound improves solubility in polar solvents, a critical factor in drug formulation .
  • The carbamate group in the third compound offers hydrolytic stability over esters, making it suitable for prolonged reaction conditions .
2.4 Challenges and Limitations
  • Hydrochloride Analog : High purity (≥95%) ensures reproducibility but may increase production costs .
  • Carbamate Analog: The absence of an amino group reduces its versatility in forming hydrogen-bonding networks compared to the target compound .

Biological Activity

Tert-butyl 2-[(3-aminocyclobutyl)(cyclopropylmethyl)amino]acetate (CAS Number: 1798699-73-6) is a synthetic organic compound characterized by its unique molecular structure, which includes a tert-butyl group, an amino group linked to a cyclobutyl ring, and a cyclopropylmethyl moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

  • Molecular Formula : C14H26N2O2
  • Molecular Weight : 254.37 g/mol
  • Physical State : Appears as an oil at room temperature, indicating low viscosity.

Pharmacological Potential

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities including:

  • Antifungal Activity : Analogous compounds have shown effectiveness against fungal strains such as Trichophyton mentagrophytes and Trichophyton rubrum.
  • Antihistamine Properties : Similar structures have been explored for their antihistaminic effects.

Metabolic Stability

The stability of this compound in metabolic processes is crucial for its therapeutic efficacy. Studies have indicated that the presence of the tert-butyl group can lead to metabolic lability, potentially affecting bioavailability and half-life. Modifications to the structure, such as replacing the tert-butyl group with more stable moieties, have been shown to enhance metabolic stability without significantly compromising biological activity .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds. The following table summarizes key differences in their properties and activities:

Compound NameMolecular FormulaBiological ActivityMetabolic Stability
This compoundC14H26N2O2Potential antifungal and antihistamineModerate
ButenafineC19H24N2OAntifungalHigh
BuclizineC17H20N2AntihistamineModerate

Case Study 1: Antifungal Activity Evaluation

In a comparative study evaluating antifungal agents, this compound was tested against Trichophyton species using disk diffusion methods. While initial results suggested moderate antifungal activity, further optimization of the compound's structure could enhance efficacy.

Case Study 2: Metabolic Stability Assessment

A study focused on metabolic stability demonstrated that replacing the tert-butyl group with more stable analogs consistently increased metabolic stability across various tested compounds. This finding highlights the importance of structural modifications in enhancing the pharmacokinetic profiles of similar compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Tert-butyl 2-[(3-aminocyclobutyl)(cyclopropylmethyl)amino]acetate, and how can purity be optimized?

  • Methodology : Synthesis typically involves coupling tert-butyl glycinate derivatives with cyclopropane-containing amines. For example, tert-butyl esters are often prepared via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DCM or THF under nitrogen. Purification is achieved using flash chromatography (silica gel, gradient elution with hexane/ethyl acetate) or preparative HPLC with C18 columns. Purity validation requires LC-MS (>95%) and ¹H/¹³C NMR to confirm structural integrity .

Q. How should researchers characterize the compound’s stability under varying storage conditions?

  • Methodology : Stability studies should assess sensitivity to moisture, light, and temperature. For moisture-sensitive tert-butyl esters (common in this class), store at 2–8°C under inert gas (argon) with desiccants. Accelerated degradation studies (e.g., 40°C/75% RH for 1 month) coupled with LC-MS can identify hydrolysis byproducts (e.g., free carboxylic acids). TGA/DSC analysis determines thermal stability .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify cyclopropane protons (δ ~0.5–1.5 ppm, multiplet) and tert-butyl groups (δ ~1.2–1.4 ppm, singlet).
  • HRMS : Confirm molecular ion [M+H]⁺ with <3 ppm error.
  • IR : Detect ester carbonyl (C=O stretch ~1720 cm⁻¹) and secondary amine (N–H bend ~1550 cm⁻¹).
    Cross-validate with computational methods (DFT-based NMR prediction) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data between this compound and analogous tert-butyl amino esters?

  • Methodology : Contradictions may arise from steric effects (cyclopropyl vs. alkyl groups) or electronic modulation. Perform comparative kinetic studies (e.g., reaction with acyl chlorides under identical conditions). Use DFT calculations (e.g., Gaussian 16) to map transition states and quantify steric hindrance. Correlate findings with X-ray crystallography (if crystalline) to visualize spatial constraints .

Q. What strategies are effective for assessing the compound’s potential as a pro-drug or enzyme inhibitor in biological systems?

  • Methodology :

  • Pro-drug activation : Simulate hydrolysis in buffer (pH 7.4, 37°C) and human plasma. Monitor release of active amine via LC-MS/MS.
  • Enzyme inhibition : Use fluorescence-based assays (e.g., FP-TAMRA substrates) to measure IC₅₀ against target enzymes (e.g., proteases). Pair with molecular docking (AutoDock Vina) to predict binding modes.
  • In vivo studies : Administer to model organisms (e.g., rodents) and quantify bioavailability via microdialysis .

Q. How can researchers address the lack of ecological toxicity data for this compound?

  • Methodology : Conduct standardized OECD tests:

  • Acute aquatic toxicity : Daphnia magna 48-h immobilization assay.
  • Biodegradation : Modified Sturm test (CO₂ evolution over 28 days).
  • Bioaccumulation : Measure log Kow (octanol-water partition coefficient) via shake-flask method. If log Kow >3, assess BCF (bioconcentration factor) in fish .

Data Gaps and Challenges

Q. What experimental designs are recommended to mitigate risks from incomplete toxicity profiling?

  • Methodology : Assume worst-case toxicity (e.g., GHS Category 1 for acute toxicity) until data exists. Use in silico tools (e.g., TEST software from EPA) to predict LD₅₀ and mutagenicity. Implement strict PPE (gloves, fume hood) and waste protocols. Document all handling in risk assessments per REACH guidelines .

Q. How can computational modeling enhance understanding of the compound’s interactions in complex systems?

  • Methodology :

  • MD simulations : Use AMBER or GROMACS to study membrane permeability (logP ~2.5–3.5).
  • QSAR models : Corrogate structural features (e.g., cyclopropane ring strain) with activity data from analogs.
  • Machine learning : Train models on ChEMBL data to predict off-target effects .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-[(3-aminocyclobutyl)(cyclopropylmethyl)amino]acetate
Reactant of Route 2
Tert-butyl 2-[(3-aminocyclobutyl)(cyclopropylmethyl)amino]acetate

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